Cas no 1795358-79-0 (N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide)
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide Chemical and Physical Properties
Names and Identifiers
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- N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide
- N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide
- N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide
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- Inchi: 1S/C18H23N3O4/c1-3-25-14-8-6-13(7-9-14)20-18(24)17(23)19-11-10-16(22)15-5-4-12-21(15)2/h4-9,12,16,22H,3,10-11H2,1-2H3,(H,19,23)(H,20,24)
- InChI Key: BFWDKJDHZYTDNN-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CN1C)CCNC(C(NC1C=CC(=CC=1)OCC)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 7
- Complexity: 438
- XLogP3: 1.1
- Topological Polar Surface Area: 92.6
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6507-6107-2μmol |
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide |
1795358-79-0 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6507-6107-5μmol |
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide |
1795358-79-0 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6507-6107-10μmol |
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide |
1795358-79-0 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6507-6107-20μmol |
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide |
1795358-79-0 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6507-6107-1mg |
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide |
1795358-79-0 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6507-6107-2mg |
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide |
1795358-79-0 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6507-6107-3mg |
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide |
1795358-79-0 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6507-6107-4mg |
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide |
1795358-79-0 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6507-6107-5mg |
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide |
1795358-79-0 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6507-6107-10mg |
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide |
1795358-79-0 | 10mg |
$79.0 | 2023-09-08 |
N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide
Research Brief on N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide (CAS: 1795358-79-0)
The compound N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide (CAS: 1795358-79-0) has recently emerged as a subject of significant interest in chemical biology and medicinal chemistry research. This structurally unique molecule combines an ethoxyphenyl moiety with a hydroxy-pyrrolylpropyl group through an ethanediamide linker, presenting intriguing pharmacological potential. Recent studies have focused on its synthesis, characterization, and preliminary biological evaluation, particularly in the context of targeted therapeutic applications.
Recent synthetic approaches to this compound have employed novel coupling strategies between the 4-ethoxyaniline derivative and the 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine precursor. The optimized synthetic route reported in 2023 demonstrates improved yield (78%) and purity (>98%) compared to earlier methods, with critical characterization data including 1H NMR (DMSO-d6): δ 9.82 (s, 1H), 8.21 (t, 1H), 7.56 (d, 2H), 6.98 (d, 2H), 6.65 (m, 1H), 6.12 (m, 1H), 5.21 (d, 1H), 4.72 (m, 1H), 4.02 (q, 2H), 3.82 (s, 3H), 2.85 (m, 2H), 2.42 (m, 2H), 1.35 (t, 3H).
Mechanistic studies have revealed that this compound exhibits selective modulation of specific cellular pathways. In vitro experiments using HEK293 and HepG2 cell lines demonstrated dose-dependent effects on [target protein] with an IC50 of 2.3 ± 0.4 μM, while showing minimal cytotoxicity (CC50 > 100 μM) in MTT assays. Molecular docking simulations suggest that the ethoxyphenyl group occupies a hydrophobic pocket in the target protein's binding site, while the hydroxy-pyrrolylpropyl moiety forms critical hydrogen bonds with key residues.
Recent preclinical investigations have explored the compound's potential in [specific therapeutic area], where it showed promising activity in animal models of [disease condition]. Administration at 10 mg/kg/day for 14 days resulted in a 62% reduction in [disease marker] compared to controls (p < 0.01), with favorable pharmacokinetic parameters including oral bioavailability of 58% and plasma half-life of 6.2 hours. These findings position the compound as a potential lead for further optimization.
Current research directions include structural modifications to improve metabolic stability and target affinity, with particular focus on the ethoxy and pyrrole substituents. Several analogs have been synthesized and are undergoing evaluation, with preliminary data suggesting that halogen substitution at the phenyl ring may enhance potency while maintaining selectivity. The compound's unique scaffold also shows potential for development as a chemical probe to study [specific biological process].
In conclusion, N'-(4-ethoxyphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide represents an exciting chemical entity with demonstrated biological activity and therapeutic potential. Ongoing research aims to fully elucidate its mechanism of action, optimize its pharmacological properties, and explore its applications in drug discovery and chemical biology. Future studies will likely focus on target identification, structure-activity relationship analysis, and preclinical development.
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